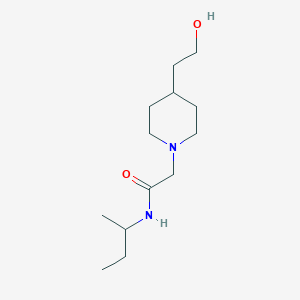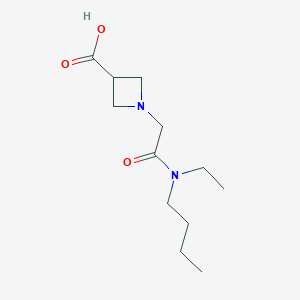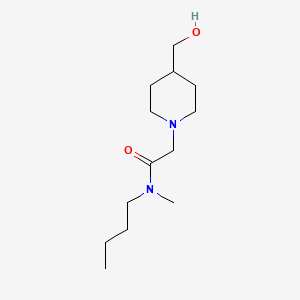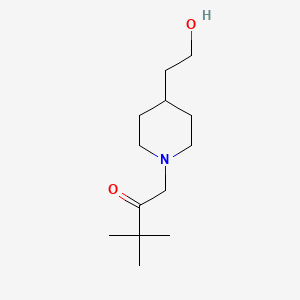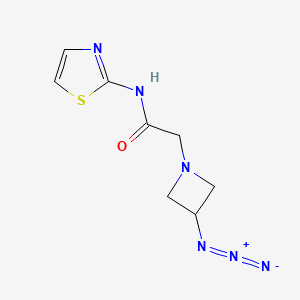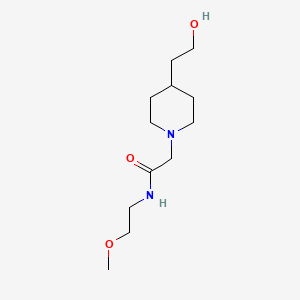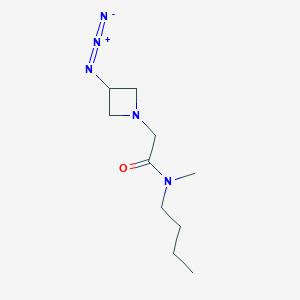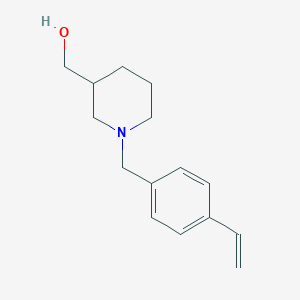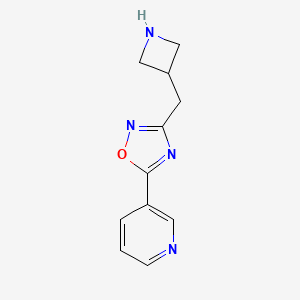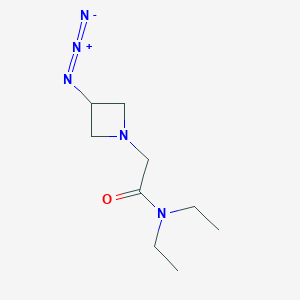![molecular formula C12H23NOS B1475935 2-[1-(thian-4-yl)piperidin-4-yl]ethanol CAS No. 2091100-34-2](/img/structure/B1475935.png)
2-[1-(thian-4-yl)piperidin-4-yl]ethanol
Descripción general
Descripción
2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H23NOS and its molecular weight is 229.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Papel en el Diseño y Síntesis de Fármacos
Los derivados de piperidina, como el compuesto en cuestión, juegan un papel importante en la industria farmacéutica . Están presentes en más de veinte clases de fármacos, así como en alcaloides . La síntesis de estos compuestos ha sido generalizada, convirtiéndolos en uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos .
Aplicaciones Anticancerígenas
Algunos derivados de piperidina han mostrado potencial como agentes anticancerígenos . Se han utilizado en diferentes aplicaciones terapéuticas, incluidos los tratamientos contra el cáncer .
Aplicaciones Antivirales
Los derivados de piperidina también se han utilizado en el desarrollo de fármacos antivirales . Su estructura única les permite interactuar con las proteínas virales, inhibiendo su función y previniendo la replicación viral .
Aplicaciones Antimaláricas
Los derivados del compuesto se han utilizado en el desarrollo de fármacos antimaláricos . Han mostrado potencial para inhibir el crecimiento de los parásitos Plasmodium, los agentes causantes de la malaria .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina han mostrado una fuerte actividad contra Candida spp., un patógeno fúngico común . También se ha encontrado que son activos contra las bacterias grampositivas .
Aplicaciones Antihipertensivas
Estos compuestos se han utilizado en el desarrollo de fármacos antihipertensivos . Pueden ayudar a regular la presión arterial y prevenir las complicaciones relacionadas con la hipertensión .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina se han utilizado como agentes analgésicos y antiinflamatorios . Pueden ayudar a aliviar el dolor y reducir la inflamación, lo que los hace útiles en el tratamiento de afecciones como la artritis .
Aplicaciones Antipsicóticas
Finalmente, los derivados de piperidina se han utilizado en el desarrollo de fármacos antipsicóticos . Pueden ayudar a controlar los síntomas de los trastornos mentales, como la esquizofrenia .
Propiedades
IUPAC Name |
2-[1-(thian-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSADJLDDDJOXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)

